Allyl tiglate Allyl tiglate
Brand Name: Vulcanchem
CAS No.: 7493-71-2
VCID: VC2025561
InChI: InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5-
SMILES: CC=C(C)C(=O)OCC=C
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Allyl tiglate

CAS No.: 7493-71-2

Cat. No.: VC2025561

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Allyl tiglate - 7493-71-2

Specification

CAS No. 7493-71-2
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name prop-2-enyl (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C8H12O2/c1-4-6-10-8(9)7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5-
Standard InChI Key ODOZNBUSHKFCSH-ALCCZGGFSA-N
Isomeric SMILES C/C=C(/C)\C(=O)OCC=C
SMILES CC=C(C)C(=O)OCC=C
Canonical SMILES CC=C(C)C(=O)OCC=C
Boiling Point 153.00 °C. @ 760.00 mm Hg

Introduction

Physical and Chemical Properties

Structural Information

Allyl tiglate features a tiglate functional group (derived from tiglic acid) esterified with an allyl alcohol. Its chemical structure can be represented by the SMILES notation: C\C=C(\C)C(=O)OCC=C . The molecule contains an ester linkage with an unsaturated allyl group on one side and a tiglate group (containing a methyl-substituted double bond) on the other side.

Physical Properties

Allyl tiglate is a colorless to pale yellow clear liquid at room temperature with distinctive organoleptic properties. Its detailed physical characteristics are summarized in Table 1.

Table 1: Physical Properties of Allyl Tiglate

PropertyValueReference
AppearanceColorless to pale yellow clear liquid
Molecular Weight140.18 g/mol
Boiling Point173.4±9.0 °C (predicted) or 152.00-154.00 °C @ 760 mm Hg
Density0.926 g/mL at 25 °C
Flash Point140 °F (60 °C)
Refractive Index1.45100 to 1.45400 @ 20.00 °C
LogP (o/w)2.62
Vapor Pressure1.270000 mm/Hg @ 25.00 °C
Specific Gravity0.93900 to 0.94300 @ 25.00 °C

Chemical Properties

Allyl tiglate is characterized by its distinctive odor profile and specific chemical reactivity:

  • Odor Profile: Green, fruity, berry-like odor

  • Taste Profile: Earthy, rooty taste

  • Solubility: Very slightly soluble in water, miscible with alcohol and oils

  • Reactivity: Contains reactive sites including an ester group and unsaturated bonds in both the allyl and tiglate portions, making it susceptible to various chemical reactions

Synthesis and Production Methods

Laboratory Synthesis

The laboratory synthesis of allyl tiglate typically involves esterification reactions. The primary synthetic route is through direct esterification of tiglic acid with allyl alcohol. This reaction is commonly performed under azeotropic conditions to remove water and drive the reaction to completion . The general reaction can be represented as:

Tiglic acid + Allyl alcohol → Allyl tiglate + Water

Industrial Production

In industrial settings, allyl tiglate is produced through similar esterification processes but at larger scales and with additional controls to ensure high yield and purity. The typical production method involves:

  • Heating tiglic acid and allyl alcohol in the presence of an acid catalyst (commonly sulfuric acid)

  • Using azeotropic dehydration techniques to continuously remove water

  • Purification steps including washing, neutralization, and distillation to obtain the pure compound

This industrial process is optimized to maximize yield while minimizing the formation of side products, ensuring the consistent quality required for commercial applications.

Applications and Uses

Flavor and Fragrance Industry

The primary application of allyl tiglate is in the flavor and fragrance industry. Its usage in this sector includes:

  • Flavoring Agent: Used in food and beverage formulations to impart a fruity flavor, particularly in fruit-flavored products

  • Fragrance Component: Incorporated into perfumes and scented products for its green, fruity, berry-like aroma

  • Fruit Flavor Enhancer: Specifically used in imitation fruit flavors, contributing to berry notes

The compound is typically used in trace amounts due to its potent flavor and aroma profile .

Chemical Research Applications

Beyond its organoleptic applications, allyl tiglate has value in chemical research:

  • Building Block: Utilized as a building block in organic synthesis due to its reactive allyl group

  • Research Tool: Employed in studies investigating olfactory perception and sensory analysis

  • Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex organic compounds

Research Applications in Biological Sciences

Research has indicated potential applications in biological and medical fields:

  • Biological Activity Studies: Investigated for potential biological activities and interactions with enzymes

  • Olfactory Research: Used in studies examining figure-ground segregation of odorants, where tiglate compounds including allyl tiglate have shown interesting patterns of olfactory discrimination in animal models

Chemical Reactivity

Oxidation Reactions

Allyl tiglate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically target the double bonds present in both the allyl and tiglate portions of the molecule.

Reduction Reactions

Reduction of allyl tiglate using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester to the corresponding alcohol derivatives. The ester functionality is typically the primary site for reduction reactions.

Substitution Reactions

The allyl moiety in allyl tiglate makes it susceptible to nucleophilic substitution reactions. Various nucleophiles, including halides (Cl-, Br-) or other organic nucleophiles, can participate in these reactions under appropriate conditions. These substitution reactions can be valuable in synthetic organic chemistry for creating derivative compounds.

Hazard CategoryClassificationHazard StatementPercentage of Notifications
Flammable LiquidsCategory 3H226: Flammable liquid and vapor30.5%
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed69.5%
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin60.9%
Skin IrritationCategory 2H315: Causes skin irritation69.5%
Eye IrritationCategory 2H319: Causes serious eye irritation69.5%
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation69.5%

Data based on notifications to the ECHA C&L Inventory

Research Findings in Tiglate Compounds

While specific research focusing solely on allyl tiglate is limited, research on related tiglate compounds has revealed interesting findings:

Olfactory Research

Studies investigating olfactory perception have utilized allyl tiglate among other tiglate compounds. Research has shown that tiglate compounds share similar olfactory properties and demonstrate higher correlation in glomerular activity patterns compared to non-tiglate compounds. In behavioral studies with mice, tiglate targets (molecules containing the tiglate functional group) presented more significant figure-background segregation challenges because of their similarity to other tiglates in the background .

Analytical Methods and Identification

Allyl tiglate can be identified and analyzed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Common for identification and quantification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation via 1H and 13C NMR

  • Infrared (IR) Spectroscopy: Helps identify functional groups including the ester linkage

  • Refractive Index Measurement: Used as a quality control parameter (typical range: 1.45100 to 1.45400 @ 20.00 °C)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator